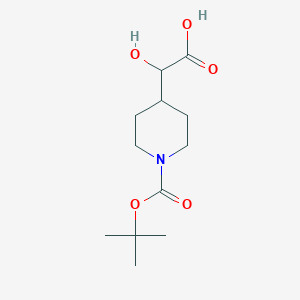

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-hydroxyacetic acid

Description

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-hydroxyacetic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a hydroxyacetic acid moiety

Properties

IUPAC Name |

2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-6-4-8(5-7-13)9(14)10(15)16/h8-9,14H,4-7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYADTXGFWDRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-hydroxyacetic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxyacetic acid moiety. One common method involves the reaction of 4-piperidone with di-tert-butyl dicarbonate to form the Boc-protected piperidine. This intermediate is then reacted with glyoxylic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Oxidation: Formation of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid.

Reduction: Regeneration of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-hydroxyacetic acid.

Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its role in drug development, particularly as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, which has implications in treating various diseases, including cancer. The semi-flexible nature of this compound enhances the spatial arrangement of the degrader, optimizing its interaction with target proteins .

Anticancer Activity

Research indicates that derivatives containing piperidine moieties exhibit promising anticancer properties. For instance, compounds similar to 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-hydroxyacetic acid have shown significant inhibition rates against various cancer cell lines. Preliminary studies have demonstrated that modifications to the piperidine structure can improve efficacy against leukemia and central nervous system cancers .

Biochemical Studies

The compound's ability to interact with biological membranes makes it a candidate for studying membrane dynamics and permeability changes. Such properties are crucial for understanding drug absorption and bioavailability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-hydroxyacetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The hydroxyacetic acid moiety can interact with various molecular targets, including enzymes and receptors, to exert its effects. The piperidine ring can also play a role in binding to specific sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

- 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Uniqueness

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxyacetic acid moiety and a Boc-protected piperidine ring. This combination of functional groups provides versatility in chemical reactions and potential applications in various fields. The hydroxyacetic acid moiety allows for further functionalization, while the Boc group offers protection during synthetic processes.

Biological Activity

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-hydroxyacetic acid (referred to as Boc-piperidine derivative) is a compound with significant potential in medicinal chemistry, particularly in the development of targeted protein degradation strategies. This article explores its biological activity, synthesis, applications, and relevant research findings.

The chemical formula for 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-hydroxyacetic acid is . The compound features a piperidine ring, which is known for its biological activity, and a hydroxyl group that enhances its solubility and reactivity.

Synthesis

The synthesis of Boc-piperidine derivatives typically involves the protection of the amine group using a tert-butyloxycarbonyl (Boc) group. This process allows for selective reactions at other functional groups without affecting the amine. The synthesis pathway often includes:

- Formation of the Piperidine Ring : Utilizing starting materials such as piperidine and various acylating agents.

- Boc Protection : Treating the piperidine with Boc anhydride to protect the nitrogen atom.

- Hydroxyacetic Acid Attachment : Reacting the protected piperidine with hydroxyacetic acid to form the final compound.

Biological Activity

Research indicates that Boc-piperidine derivatives exhibit diverse biological activities, including:

- Antitumor Activity : Preliminary studies suggest that these compounds can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, showing promising IC50 values that indicate effective cytotoxicity.

- Protein Degradation : The compound serves as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development. PROTACs are innovative molecules designed to target specific proteins for degradation by the ubiquitin-proteasome system, which is crucial in cancer therapy.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of Boc-piperidine derivatives on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests significant potential for further development in cancer therapeutics.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Boc-Piperidine Derivative | MCF-7 | 25 | Induction of apoptosis |

Case Study 2: PROTAC Development

In another study focusing on targeted protein degradation, researchers incorporated Boc-piperidine into PROTAC constructs aimed at degrading oncogenic proteins. The resulting PROTACs exhibited enhanced binding affinity and specificity towards their targets, leading to effective protein degradation in cellular assays.

| PROTAC Construct | Target Protein | Degradation Efficiency (%) |

|---|---|---|

| PROTAC-Boc-Pip | BRD4 | 70 |

Q & A

Q. What synthetic routes are available for 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-hydroxyacetic acid, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving tert-butoxycarbonyl (Boc)-protected piperidine derivatives. A common approach includes:

- Step 1 : Boc protection of 4-piperidone (CAS 69610-40-8) using di-tert-butyl dicarbonate under basic conditions .

- Step 2 : Functionalization of the piperidine ring via hydroxylation or hydroxyacetic acid coupling.

- Purification : Intermediate products are purified using column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water mixtures). Final characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR confirms the presence of the Boc group (tert-butyl singlet at δ 1.4 ppm) and hydroxyacetic acid protons (δ 3.8–4.2 ppm). ¹³C NMR identifies carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .

- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₁₂H₂₁NO₅: [M+H]⁺ = 260.1492) to confirm molecular formula .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 hazard) .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-(1-Boc-piperidin-4-yl)-2-hydroxyacetic acid?

Methodological Answer: Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error approaches:

- Variables : Temperature, catalyst loading (e.g., EDCI/HOBt), solvent polarity (DMF vs. THF).

- Response Surface Analysis : Identifies optimal conditions (e.g., 25°C, 1.2 eq EDCI in DMF) to maximize yield (75–80%) .

- Computational Support : Quantum chemical calculations (DFT) predict transition states for coupling reactions, guiding catalyst selection .

Q. How does the Boc group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : The Boc group is cleaved by trifluoroacetic acid (TFA) or HCl/dioxane, forming tert-butanol and CO₂. Hydroxyacetic acid remains stable at pH < 3 .

- Basic Conditions : The Boc group resists hydrolysis at pH 8–10 but degrades in strong bases (pH >12), leading to piperidine ring decomposition .

- Kinetic Studies : HPLC monitors degradation rates (e.g., t₁/₂ = 2h in 1M HCl vs. >24h in PBS pH 7.4) .

Q. How can computational methods predict reactivity or regioselectivity in derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations model intermediates in coupling reactions (e.g., hydroxyacetic acid vs. piperidine nitrogen reactivity) .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities of derivatives to biological targets (e.g., enzymes or receptors) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

Q. What strategies mitigate side reactions (e.g., racemization) during functionalization of the hydroxyacetic acid moiety?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.